5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group and a dithiole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 5-methylfurfural with appropriate sulfur-containing reagents. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biomass-derived 5-methylfurfural as a starting material can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of 5-(5-Methylfuran-2-yl)-3H-1,2-dithiole-3-thione.
2,5-Dimethylfuran: Another furan derivative with similar chemical properties.
Thiophene derivatives: Compounds with a sulfur-containing heterocyclic ring similar to the dithiole-thione moiety.
Uniqueness
This compound is unique due to its combination of a furan ring and a dithiole-thione moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
918503-95-4 |
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Molecular Formula |
C8H6OS3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6OS3/c1-5-2-3-6(9-5)7-4-8(10)12-11-7/h2-4H,1H3 |
InChI Key |
JOMDDPGGLYNHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=S)SS2 |
Origin of Product |
United States |
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